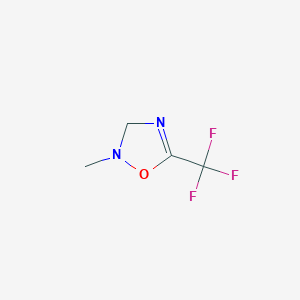
4,4'-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound is characterized by its unique structure, which includes a carbazole core substituted with pentyl and bis(2-methylbut-3-yn-2-ol) groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole core, followed by the introduction of the pentyl group and the bis(2-methylbut-3-yn-2-ol) moieties. The reaction conditions often require the use of catalysts, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs and other electronic applications.
4,4’-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1’-biphenyl: Another carbazole derivative with applications in organic electronics.
Uniqueness
4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) stands out due to its unique combination of substituents, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
921610-95-9 |
|---|---|
Molecular Formula |
C27H31NO2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[6-(3-hydroxy-3-methylbut-1-ynyl)-9-pentylcarbazol-3-yl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C27H31NO2/c1-6-7-8-17-28-24-11-9-20(13-15-26(2,3)29)18-22(24)23-19-21(10-12-25(23)28)14-16-27(4,5)30/h9-12,18-19,29-30H,6-8,17H2,1-5H3 |
InChI Key |
SOZUCRFGMNVEOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)C#CC(C)(C)O)C3=C1C=CC(=C3)C#CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



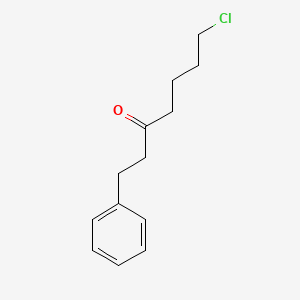

![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)
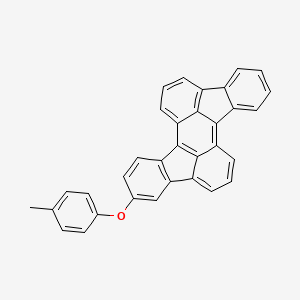
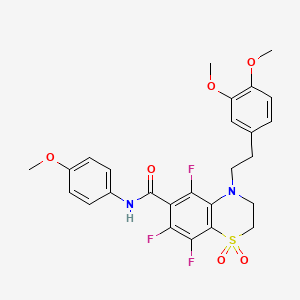
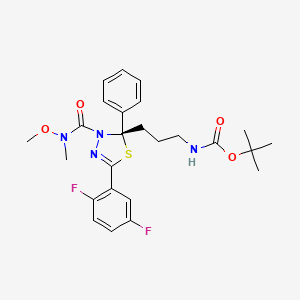
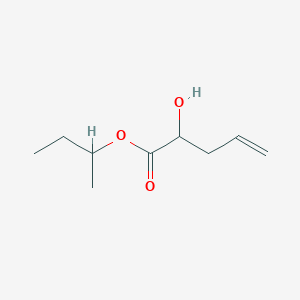
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)

![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)
![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
